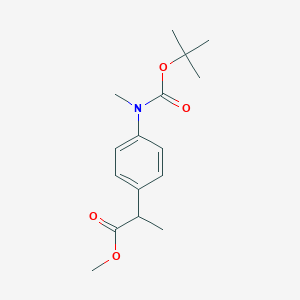

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11(14(18)20-6)12-7-9-13(10-8-12)17(5)15(19)21-16(2,3)4/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSKMYJWZZSVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Esterification: The protected amino compound is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or primary amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate serves as a key intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit specific pathways involved in tumor growth .

1.2 Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group is widely used to protect amino groups during peptide synthesis, allowing for the selective coupling of amino acids . This method has been pivotal in developing therapeutic peptides and proteins.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound acts as a versatile building block in organic synthesis. It can be transformed into various functionalized compounds through reactions such as amination, alkylation, and acylation. These transformations are crucial for creating complex molecules used in pharmaceuticals and agrochemicals .

2.2 Synthesis of α-Imino Carboxylic Acids

Recent studies have demonstrated the use of this compound in synthesizing α-imino carboxylic acids through oxidation reactions. This class of compounds has applications in drug design due to their biological activity . The ability to modify the Boc group facilitates further chemical transformations, making it a valuable precursor.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group provides stability, allowing the compound to be selectively deprotected under acidic conditions. This selective deprotection is crucial in multi-step organic synthesis, where specific functional groups need to be activated at different stages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a methyl propanoate core with several analogs but differs in substituents on the phenyl ring. Key structural variations include heterocyclic, halogenated, and electron-withdrawing groups, which influence reactivity, stability, and biological activity.

Table 1: Structural Comparison

Biological Activity

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate, also known by its IUPAC name methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.

- Molecular Formula : C24H30N2O5

- Molecular Weight : 426.5 g/mol

- CAS Number : 13122-89-9

- Synonyms : BOC-PHE-PHE-OME

This compound exhibits biological activity primarily through its interaction with various biological pathways. The compound is believed to act as an inhibitor of specific enzymes involved in metabolic processes, which can lead to alterations in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound may possess several pharmacological properties:

-

Antitumor Activity :

- Studies have shown that compounds similar in structure to this compound can inhibit tumor growth in various cancer cell lines. The mechanism typically involves the blockade of specific signaling pathways critical for tumor proliferation and survival.

-

Anti-inflammatory Effects :

- Compounds with similar functional groups have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.

-

Enzyme Inhibition :

- The compound may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in the inflammatory response. This inhibition can lead to decreased production of inflammatory prostaglandins.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | , |

| Anti-inflammatory | Reduction in cytokine levels | , |

| Enzyme Inhibition | Inhibition of COX enzymes | , |

Case Study: Antitumor Effects

In a study examining the antitumor effects of structurally related compounds, it was found that methyl derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds in reducing tumor size and inhibiting metastasis.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds, demonstrating that treatment with these agents led to a marked decrease in pro-inflammatory markers such as TNF-alpha and IL-6 in animal models of arthritis. This suggests potential applications for this compound in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)propanoate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection. For example, a nickel-catalyzed reductive C-O bond arylation of oxalates derived from α-hydroxy esters with aryl halides can yield the target compound. Purification by column chromatography (SiO₂, 20% ethyl acetate in petroleum ether) provides a light yellow solid with ~72% yield . Enantiomerically pure derivatives are synthesized using palladium-catalyzed cross-coupling reactions, achieving up to 82% yield under optimized conditions (hexane:AcOEt = 90:10) .

Q. How is the Boc (tert-butoxycarbonyl) group utilized in stabilizing the compound during synthesis?

- Methodological Answer : The Boc group protects the amine moiety from undesired reactions during synthesis. For instance, in the preparation of non-natural amino acids, Boc protection is introduced via reaction with tert-butyl chloroformate in the presence of a base (e.g., potassium tert-butoxide in THF). This step ensures stability during subsequent reactions, such as sulfonation or coupling with aryl halides .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are essential. HRMS (e.g., calcd for C₁₃H₁₉O₅ [M+H]: 255.1227) confirms molecular identity , while ¹H/¹³C NMR verifies regiochemistry and stereochemistry. Enantiomeric purity is validated using chiral HPLC, as demonstrated in the synthesis of (S)-configured derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing enantiomerically pure derivatives?

- Methodological Answer : Optimize catalyst systems and solvent polarity. For example, palladium catalysts with chiral ligands (e.g., BINAP) enhance enantioselectivity in cross-coupling reactions. Reaction conditions such as temperature (room temperature vs. heated) and solvent (THF vs. DCM) significantly impact yields. Evidence shows that automated column chromatography (hexane:AcOEt gradients) improves isolation efficiency .

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions often arise from residual solvents or stereochemical impurities. Use deuterated solvents for NMR to avoid signal overlap. For HRMS discrepancies, re-calibrate instrumentation and cross-validate with independent synthetic replicates. For example, a reported HRMS error of 0.0009 ([M+H] observed: 255.1236 vs. calcd: 255.1227) highlights the need for precise mass calibration .

Q. How does the compound’s stability under acidic/basic conditions affect its application in peptide synthesis?

- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. For peptide coupling, use mild acidic deprotection (e.g., TFA in DCM) to avoid ester hydrolysis. In contrast, the methyl ester moiety requires basic conditions (e.g., LiOH in THF/H₂O) for saponification, as shown in the synthesis of carboxylic acid derivatives .

Q. What experimental designs are recommended for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ kinetic studies (e.g., variable-time NMR monitoring) to track reaction progress. For Heck-type pathways, use deuterium labeling or isotopic tracers to elucidate mechanisms. Palladium-catalyzed coupling with iodophenyl precursors (e.g., methyl (S)-2-((Boc)amino)-3-(4-iodophenyl)propanoate) demonstrates regioselectivity dependent on ligand choice .

Key Challenges & Solutions

- Low Yields in Boc Protection : Pre-dry reagents (e.g., THF over molecular sieves) to minimize hydrolysis .

- Stereochemical Inversion : Use enantiopure starting materials and low-temperature conditions to suppress racemization .

- Analytical Ambiguity : Combine multiple techniques (e.g., LCMS + 2D NMR) for unambiguous structural assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.